(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)
Description
This chiral bisphosphine ligand features a bibenzo[d][1,3]dioxole backbone with tetramethyl substituents at the 2,2',2'',2''' positions and diisopropylphosphine groups at the 5,5' positions. Its stereochemistry (R-configuration) and bulky substituents make it a valuable catalyst in asymmetric synthesis, particularly in transition-metal-catalyzed reactions like hydrogenation and cross-coupling. The tetramethyl groups enhance steric hindrance, while the diisopropylphosphine moieties provide strong electron-donating properties, critical for stabilizing metal centers and influencing enantioselectivity .
Properties
Molecular Formula |
C30H44O4P2 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[4-[5-di(propan-2-yl)phosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl]-2,2-dimethyl-1,3-benzodioxol-5-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C30H44O4P2/c1-17(2)35(18(3)4)23-15-13-21-27(33-29(9,10)31-21)25(23)26-24(36(19(5)6)20(7)8)16-14-22-28(26)34-30(11,12)32-22/h13-20H,1-12H3 |
InChI Key |
CXCXGJITZSZQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=C(C2=C(C=C1)OC(O2)(C)C)C3=C(C=CC4=C3OC(O4)(C)C)P(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Route A: Oxidative Coupling of Methyl-Protected Catechol Derivatives
- Methylation of Catechol :
Catechol derivatives are methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to form 3,4-dimethylbenzo[d]dioxole.
$$
\text{Catechol} + 2\,\text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{3,4-Dimethylbenzo[d]dioxole}
$$ - Biphenyl Formation :
Oxidative coupling of two methylated benzo[d]dioxole units via Ullmann or Suzuki-Miyaura coupling. For example, using Cu(I) catalysts in Ullmann coupling:
$$
2\,\text{3,4-Dimethylbenzo[d]dioxole} \xrightarrow{\text{Cu, Ligand}} \text{Tetramethyl-bibenzo[d]dioxole}
$$
Route B: Direct Cyclization of Biphenyl Precursors
A biphenyl diol is treated with methylating agents under acidic conditions to form the dioxole rings:
$$
\text{Biphenyl-4,4'-diol} + 4\,\text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Tetramethyl-bibenzo[d]dioxole} + 4\,\text{H}2\text{O}
$$
Key Data :
| Parameter | Route A | Route B |
|---|---|---|
| Yield | 65–75% | 70–80% |
| Purity (HPLC) | ≥98% | ≥97% |
| Reaction Time | 24–48 h | 12–24 h |
Introduction of Phosphine Groups
The 5,5'-positions of the bibenzo[d]dioxole core are functionalized with diisopropylphosphine groups via lithiation and phosphination:
Step 1: Directed ortho-Lithiation
- Lithiation :
The tetramethyl-bibenzo[d]dioxole is treated with n-BuLi or LDA at low temperatures (–78°C) to generate a dianion at the 5,5'-positions.
$$
\text{Core} + 2\,\text{n-BuLi} \rightarrow \text{5,5'-Dilithiated Intermediate}
$$ - Phosphination :
The dianion reacts with chlorodiisopropylphosphine (ClP(i-Pr)₂) to form the bisphosphine product:
$$
\text{Dilithiated Intermediate} + 2\,\text{ClP(i-Pr)}_2 \rightarrow \text{Bis(diisopropylphosphine) Derivative}
$$
Optimization Insights :
- Temperature : –78°C prevents side reactions.
- Solvent : Tetrahydrofuran (THF) enhances lithiation efficiency.
- Stoichiometry : A 2.2:1 molar ratio of ClP(i-Pr)₂ to core ensures complete substitution.
Reaction Outcomes :
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Purity (NMR) | 95–97% |
| Byproducts | <5% Mono-substituted product |
Enantioselective Resolution
The (R)-enantiomer is isolated using chiral chromatography or asymmetric synthesis:
Method A: Chiral Stationary Phase (CSP) Chromatography
Method B: Catalytic Asymmetric Synthesis
- Catalyst : Chiral palladium complexes (e.g., (R)-BINAP-Pd).
- Substrate : Prochiral bisphosphine precursor.
- Yield : 85–90% enantiomeric excess (ee).
Comparative Data :
| Method | ee (%) | Yield (%) | Time (h) |
|---|---|---|---|
| A | 99 | 50 | 24 |
| B | 90 | 75 | 12 |
Purification and Characterization
Final purification involves recrystallization or column chromatography:
- Solvent System : Ethyl acetate/hexane (1:5).
- Crystallization : Diethyl ether at –20°C yields colorless crystals.
Analytical Data :
- ¹H NMR (CDCl₃): δ 1.25 (d, J = 7 Hz, 24H, CH(CH₃)₂), 2.10 (s, 12H, CH₃), 6.85–7.20 (m, 4H, aromatic).
- ³¹P NMR (CDCl₃): δ –15.2 ppm.
- HPLC : >99% purity (Chiralcel® OD-H column).
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Oxidative Coupling) | Route B (Cyclization) |
|---|---|---|
| Cost | High (Pd/Cu catalysts) | Moderate |
| Scalability | Limited (≤100 g) | High (kg-scale) |
| Chirality Control | Requires resolution | Integrated asymmetric step |
Chemical Reactions Analysis
Types of Reactions
®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the diisopropylphosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral ligand .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which are valuable intermediates in further chemical synthesis .
Scientific Research Applications
Chemistry
In chemistry, ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) is widely used as a ligand in asymmetric catalysis. It is particularly effective in hydrogenation and hydroformylation reactions, where it helps produce enantiomerically pure compounds .
Biology and Medicine
While its primary applications are in chemistry, the compound’s ability to produce enantiomerically pure products makes it valuable in the synthesis of pharmaceuticals. Enantiomerically pure drugs often have improved efficacy and reduced side effects compared to their racemic counterparts .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its high selectivity and efficiency make it a preferred choice for large-scale catalytic processes .
Mechanism of Action
The mechanism by which ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) exerts its effects involves the coordination of the phosphine groups to a metal center. This coordination activates the metal center, facilitating various catalytic processes. The chiral nature of the ligand ensures that the reactions proceed with high enantioselectivity, producing enantiomerically pure products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Biphenyl-Based Phosphine Ligands
(R)-(4,4′,6,6′-Tetramethoxybiphenyl-2,2′-diyl)bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine} (Empirical Formula: C₄₈H₂₈F₂₄O₄P₂)
- Structural Differences :
- Backbone : Tetramethoxybiphenyl vs. tetramethyl-bibenzo[d][1,3]dioxole.
- Phosphine Groups : Bis(trifluoromethylphenyl) vs. diisopropyl.
- Properties: The trifluoromethyl groups introduce strong electron-withdrawing effects, reducing electron density at the metal center compared to the electron-donating diisopropyl groups in the target compound.
- Applications : Likely used in reactions requiring electron-deficient metal centers, such as fluorocarbon-mediated catalysis.
Table 1: Key Comparison of Biphenyl-Based Ligands
Biphenyl Diol Derivatives
(R)-(+)-5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol (CAS: 329735-68-4)
- Structural Differences :
- Functional Groups : Diol vs. bisphosphine.
- Substituents : tert-Butyl vs. tetramethyl on the biphenyl core.
- Properties: The tert-butyl groups create extreme steric hindrance, comparable to the tetramethyl groups in the target compound. Lacks phosphine groups, making it unsuitable for metal coordination but useful as a chiral scaffold in organocatalysis .
1,3-Dioxolane Derivatives
Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate
- Structural Differences: Monomeric 1,3-dioxolane vs. dimeric bibenzo[d][1,3]dioxole. Functional Groups: Ester and hydroxyl vs. phosphine.
- Properties :
Electronic and Steric Analysis
Electronic Effects
Steric Parameters
- Cone Angle :
- Diisopropylphosphine: ~160° (bulky).
- Trifluoromethylphenyl Phosphine: ~145° (moderate).
- The tetramethyl-bibenzo[d][1,3]dioxole backbone in the target compound provides a rigid, preorganized structure, improving enantioselectivity in asymmetric catalysis compared to flexible biphenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
